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Introduction
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic

kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels,

parathyroid gland hyperplasia, and mineral metabolism disorders. The calcium-sensing

receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, is the

principal regulator of PTH secretion. Calcimimetics, which allosterically modulate the CaSR to

increase its sensitivity to extracellular calcium, represent a cornerstone of SHPT management.

Cinacalcet, the first-in-class calcimimetic, effectively lowers PTH levels but is often associated

with gastrointestinal adverse events, limiting its clinical utility. This technical guide details the

discovery and development of evocalcet, a second-generation calcimimetic designed to offer

comparable efficacy to cinacalcet with an improved safety profile.

Lead Optimization and In Vitro Characterization
The development of evocalcet began with the goal of identifying a novel CaSR agonist with an

improved therapeutic window compared to cinacalcet.[1] A key objective was to reduce the

gastrointestinal side effects and the potent inhibition of the cytochrome P450 isoenzyme

CYP2D6 observed with cinacalcet.[1] Optimization of lead compounds, starting from a
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cinacalcet scaffold, led to the identification of a series of pyrrolidine derivatives.[1] Structure-

activity relationship (SAR) studies focused on enhancing CaSR agonistic activity while

improving the drug metabolism and pharmacokinetic (DMPK) profile.[2]

Evocalcet emerged from this rigorous screening process, demonstrating potent agonistic

activity on the human CaSR (hCaSR) expressed in HEK293 cells.[3] In these in vitro assays,

evocalcet induced a concentration-dependent increase in intracellular calcium, indicative of

CaSR activation.[3]

Key In Vitro Data
Parameter Evocalcet Cinacalcet Reference

CaSR Agonistic

Activity (EC50)
243 ± 15 nM - [4]

Preclinical Pharmacology
The preclinical development of evocalcet involved extensive evaluation in animal models to

assess its efficacy, pharmacokinetics, and safety.

In Vivo Efficacy in a Rat Model of Secondary
Hyperparathyroidism
The 5/6 nephrectomy (5/6 Nx) rat model is a well-established animal model that mimics human

CKD and the subsequent development of SHPT.[5] In this model, evocalcet demonstrated a

dose-dependent suppression of serum PTH and calcium levels.[6] Notably, evocalcet was

found to be approximately 30 times more potent than cinacalcet in normal rats, a difference

attributed to its significantly higher bioavailability.[6]

Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats revealed that evocalcet possesses high oral bioavailability, a

significant improvement over cinacalcet. This favorable pharmacokinetic profile allows for lower

effective doses, which is hypothesized to contribute to its improved gastrointestinal tolerability.

[6]
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Species
Dose
(mg/kg)

Bioavaila
bility (%)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Referenc
e

Rat 0.3 >80% 137 ± 29 1.0 739 ± 138 [6]

Rat 1 - 452 ± 103 1.0 2580 ± 540 [6]

Safety Pharmacology
A critical aspect of evocalcet's preclinical evaluation was its gastrointestinal safety profile. In

rats, cinacalcet induced a significant delay in gastric emptying, a potential contributor to its

emetic effects. In contrast, evocalcet had no marked effect on gastric emptying.[7]

Furthermore, in common marmosets, a species known to exhibit emesis, evocalcet induced

significantly less vomiting compared to cinacalcet.[7]

Clinical Development
The clinical development program for evocalcet was designed to systematically evaluate its

pharmacokinetics, pharmacodynamics, efficacy, and safety in both healthy volunteers and

patients with SHPT.

Phase I Studies in Healthy Volunteers
First-in-human Phase I studies were conducted in healthy Japanese and Chinese subjects to

assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending

doses of evocalcet.[8][9] These studies demonstrated that evocalcet was well-tolerated and

exhibited a dose-proportional pharmacokinetic profile.[8][9] Following oral administration,

evocalcet was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of

approximately 1.5 to 2 hours and an elimination half-life (t1/2) ranging from 13 to 20 hours.[9]

Importantly, these studies also showed a dose-dependent decrease in intact PTH and

corrected calcium levels.[8][9]
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Populatio
n

Dose
Cmax
(ng/mL)

Tmax (h) t1/2 (h)
AUC
(ng·h/mL)

Referenc
e

Healthy

Japanese

Subjects

(Single

Dose)

1 mg 58.8 1.5 13.0 567 [10]

20 mg 903 2.0 19.8 11400 [9]

Healthy

Chinese

Subjects

(Single

Dose)

1 mg 43.1 ± 14.7 1.0 16.0 389 ± 112 [8]

12 mg 509 ± 132 2.0 20.8
5850 ±

1210
[8]

Phase II and III Studies in Patients with Secondary
Hyperparathyroidism
Subsequent clinical trials in patients with SHPT on hemodialysis were designed to establish the

efficacy and safety of evocalcet. A pivotal Phase III, randomized, double-blind, head-to-head

comparison trial was conducted in Japanese hemodialysis patients to compare evocalcet with

cinacalcet.[11][12]

The primary endpoint of this study was the non-inferiority of evocalcet to cinacalcet in

achieving a target mean intact PTH level of 60 to 240 pg/mL. The results demonstrated that

evocalcet was non-inferior to cinacalcet in suppressing PTH levels.[11][12] A key secondary

endpoint was the incidence of gastrointestinal-related adverse events. In this regard, evocalcet
demonstrated a statistically significant lower incidence of these side effects compared to

cinacalcet.[11][12]
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Study
Treatment
Group

N

Patients
Achieving
Target iPTH
(%)

Gastrointes
tinal
Adverse
Events (%)

Reference

Phase III

Head-to-

Head Trial

Evocalcet 317 72.7 18.6 [11][12]

Cinacalcet 317 76.7 32.8 [11][12]

Long-term extension studies have further confirmed the sustained efficacy and safety of

evocalcet in managing SHPT in patients on dialysis.[13][14]

Mechanism of Action: Signaling Pathway
Evocalcet, like other calcimimetics, is an allosteric modulator of the CaSR. It binds to a site on

the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site.

This binding increases the receptor's sensitivity to extracellular calcium ions. As a result, at any

given calcium concentration, the CaSR is more active in the presence of evocalcet. This

enhanced activation of the CaSR in the parathyroid gland leads to the inhibition of PTH

synthesis and secretion.
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Start

Culture hCaSR-HEK293 cells

Seed cells into 96-well plates

Incubate for 24 hours

Wash cells with HBSS

Load with fluorescent
calcium dye (e.g., Fluo-8 AM)

Incubate for 30-60 min at 37°C

Prepare serial dilutions
of Evocalcet

Measure baseline fluorescence
(FLIPR)

Add Evocalcet

Add CaCl₂ to stimulate CaSR

Measure fluorescence change

Calculate EC50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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